Silodosin-beta,D-glucuronide

Description

Molecular Architecture and Stereochemical Configuration

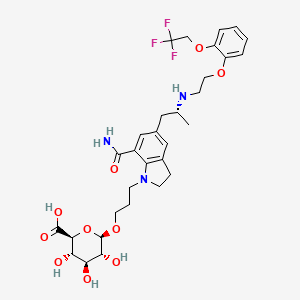

The molecular architecture of silodosin-beta,D-glucuronide is characterized by a complex three-dimensional arrangement incorporating multiple functional groups and stereochemical centers. The compound possesses the molecular formula C31H40F3N3O10, yielding a molecular weight of 671.7 grams per mole. This represents an increase of 176 atomic mass units compared to the parent silodosin molecule, reflecting the addition of the glucuronic acid moiety through the glucuronidation process.

The stereochemical configuration of silodosin-beta,D-glucuronide is defined by specific spatial arrangements at multiple chiral centers throughout the molecule. The glucuronide portion maintains the beta-D configuration, with defined stereochemical assignments at positions 2S, 3S, 4S, 5R, and 6R of the glucuronic acid ring system. These stereochemical designations are critical for understanding the compound's biological activity and metabolic processing capabilities.

The indoline core structure derived from the parent silodosin molecule retains its original stereochemical configuration, particularly at the 2R position of the propyl side chain. This configuration is essential for maintaining the receptor binding affinity and selectivity characteristics observed in biological systems. The trifluoroethoxy phenoxy moiety remains unchanged in its spatial arrangement, preserving the electronic and steric properties that contribute to the compound's overall molecular behavior.

| Structural Component | Stereochemical Configuration | Functional Significance |

|---|---|---|

| Glucuronic acid ring | 2S, 3S, 4S, 5R, 6R | Enhances water solubility and excretion |

| Propyl side chain | 2R | Maintains receptor selectivity |

| Indoline core | Preserved from parent | Retains pharmacological activity |

| Carbamoyl group | No stereocenter | Contributes to hydrogen bonding |

Comparative Analysis of β-D-Glucuronide Conjugation Patterns

The glucuronidation pattern observed in silodosin-beta,D-glucuronide formation represents a specific enzymatic conjugation mediated by UDP-glucuronosyltransferase 2B7. This conjugation occurs through direct attachment of the glucuronic acid moiety to the indoline nitrogen atom, creating an N-glucuronide linkage rather than the more common O-glucuronide bonds typically observed with hydroxyl-containing substrates.

Comparative analysis with other glucuronide metabolites reveals unique structural characteristics specific to nitrogen-linked conjugations. The formation of silodosin-beta,D-glucuronide demonstrates significantly higher plasma concentrations compared to the parent compound, with exposure levels approximately four times greater than those of unconjugated silodosin. This enhanced systemic exposure reflects the compound's increased stability and altered clearance mechanisms compared to other glucuronide conjugates.

The beta-D-glucuronide conjugation pattern exhibits distinct chemical stability characteristics when compared to acyl glucuronides formed from carboxylic acid-containing compounds. Unlike acyl glucuronides, which undergo rapid hydrolysis and acyl migration reactions, the N-linked glucuronide bond in silodosin-beta,D-glucuronide demonstrates greater chemical stability under physiological conditions. This stability contributes to the extended half-life of approximately 24 hours observed for this metabolite compared to the 11-hour half-life of the parent compound.

The conjugation pattern also influences the compound's interaction with efflux transporters and metabolizing enzymes. The glucuronide moiety significantly alters the molecule's physicochemical properties, including increased polarity and molecular weight, which affects its distribution and elimination pathways. These changes result in preferential elimination through renal excretion mechanisms rather than the hepatic metabolism pathways predominantly utilized by the parent silodosin molecule.

Spectroscopic Profiling (NMR, IR, MS) for Structural Elucidation

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification of silodosin-beta,D-glucuronide through characteristic chemical shift patterns and coupling relationships. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the glucuronic acid protons, which appear in the region between 3.5 and 5.5 parts per million, characteristic of carbohydrate ring systems. The anomeric proton of the beta-D-glucuronide moiety displays a characteristic chemical shift and coupling pattern that confirms the beta stereochemical configuration.

Mass spectrometry analysis employs electrospray ionization techniques to generate molecular ion peaks and fragmentation patterns specific to silodosin-beta,D-glucuronide. The compound exhibits a molecular ion at mass-to-charge ratio 670.2 in positive ionization mode, corresponding to the protonated molecular ion. Tandem mass spectrometry experiments reveal characteristic fragmentation patterns, including the loss of the glucuronic acid moiety (176 atomic mass units) to regenerate the parent silodosin ion at mass-to-charge ratio 494.1.

The fragmentation pathways observed in mass spectrometry provide structural confirmation through predictable bond cleavage patterns. The most prominent fragmentation involves the glycosidic bond between the indoline nitrogen and the glucuronic acid ring, generating the characteristic parent compound ion. Additional fragmentations occur within the glucuronic acid moiety, producing smaller carbohydrate-derived fragments that support the structural assignment.

Infrared spectroscopy contributes to structural characterization through identification of characteristic functional group vibrations. The compound exhibits strong absorption bands corresponding to hydroxyl stretching vibrations from the glucuronic acid moiety, typically observed in the 3300-3500 wavenumber region. The carbonyl stretching vibration of the carboxylic acid group appears around 1700 wavenumbers, while the carbamoyl group contributes characteristic amide vibrations in the 1600-1650 wavenumber range.

| Analytical Technique | Key Observations | Structural Information |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Chemical shifts 3.5-5.5 ppm | Glucuronic acid ring system |

| Mass Spectrometry | Molecular ion m/z 670.2 | Molecular weight confirmation |

| Tandem Mass Spectrometry | Fragment ion m/z 494.1 | Parent compound regeneration |

| Infrared Spectroscopy | Hydroxyl bands 3300-3500 cm⁻¹ | Glucuronic acid OH groups |

Computational Modeling of Three-Dimensional Conformations

Computational modeling studies of silodosin-beta,D-glucuronide reveal complex three-dimensional conformational preferences influenced by intramolecular interactions and steric constraints. The glucuronic acid moiety adopts a chair conformation similar to other pyranose ring systems, with the carboxylic acid group occupying an equatorial position to minimize steric interactions with neighboring substituents. This conformational preference is consistent with the beta-D-glucuronide stereochemical configuration observed experimentally.

The flexible linker regions within the molecule, particularly the propyl chain connecting the indoline core to the phenoxy moiety, exhibit multiple conformational states accessible through rotational motion around single bonds. Computational analysis indicates that the molecule possesses 16 rotatable bonds, contributing to significant conformational flexibility that influences its interaction with biological targets and transport proteins. This flexibility is reflected in the observation that conformer generation is considered computationally challenging due to the molecule's extensive conformational space.

Molecular dynamics simulations provide insights into the preferred conformational states under physiological conditions. The glucuronic acid moiety tends to orient in positions that maximize hydrogen bonding interactions with surrounding water molecules, enhancing the compound's aqueous solubility compared to the parent silodosin. The carboxylic acid group of the glucuronic acid participates in intermolecular hydrogen bonding networks that stabilize specific conformational states and influence the compound's aggregation behavior in solution.

The computational models also reveal important information about the compound's potential binding interactions with biological macromolecules. The retention of the original silodosin core structure ensures that key pharmacophoric elements remain accessible for receptor binding, while the glucuronic acid moiety provides additional interaction sites that may modulate binding affinity and selectivity. These conformational insights contribute to understanding the observed biological activity of silodosin-beta,D-glucuronide as an active metabolite rather than an inactive conjugate destined solely for elimination.

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40F3N3O10/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43)/t17-,24+,25+,26-,27+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZSAUNNNUTBDH-UPUDQGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)O)O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40F3N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879396-70-0 | |

| Record name | KMD-3213G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879396700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KMD-3213G | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Q978167Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Synthetic Challenges

- Problematic O-glycosylation: Attempts to attach the glucuronosyl unit to silodosin often result in undesired side products such as orthoesters or complex mixtures.

- Basic Nitrogen Groups: These groups can neutralize acidic activators used in glycosylation, reduce the nucleophilicity of the hydroxyl group through hydrogen bonding, and promote acyl migration side reactions.

Solutions and Optimized Conditions

- Protecting Groups: The secondary amine of silodosin is protected (e.g., with N-benzyloxycarbamate (Cbz)) to prevent neutralization of acidic promoters during glycosylation.

- Glucuronosyl Donor: Use of perbenzoylated d-glucuronosyl N-phenyltrifluoroacetimidate (PTFA) as the glycosyl donor.

- Promoter: Sequential addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the activator.

- Late-Stage Glycosylation: Glycosylation is performed at a late synthetic stage on a properly protected silodosin derivative to improve yield and selectivity.

Overall Reaction Scheme

- Starting from commercially available silodosin, the secondary amine is protected.

- The glucuronosyl donor is prepared separately.

- Glycosylation is performed under carefully tuned conditions to yield the protected silodosin glucuronide intermediate.

- Final global deprotection (removal of protecting groups) is achieved via treatment with sodium hydroxide in a mixed solvent system (water, methanol, and tetrahydrofuran).

- Purification by reverse-phase C-18 column chromatography yields silodosin-beta,D-glucuronide in about 71% yield.

Detailed Synthetic Procedure and Yields

| Step | Description | Yield (%) |

|---|---|---|

| Protection of secondary amine (Cbz) | Protects amine to avoid interference in glycosylation | Not specified |

| Preparation of perbenzoylated glucuronosyl donor (PTFA) | Synthesis of activated glucuronosyl donor for coupling | Not specified |

| Glycosylation with silodosin derivative | Coupling under TMSOTf activation, sequential addition protocol | 85% |

| Global deprotection | Removal of protecting groups using NaOH in H2O/MeOH/THF | 71% (overall final yield) |

| Purification | Reverse-phase C-18 column chromatography | - |

Synthesis of Deuterium-Labeled Silodosin-beta,D-glucuronide

The same synthetic approach applies to the preparation of a deuterium-labeled analogue, which is useful for pharmacokinetic and metabolic studies.

- The deuterium-labeled silodosin aglycon is synthesized from simple fragments using alkylation with deuterium-labeled dibromoethane.

- The glycosylation and deprotection steps mirror those of the non-labeled compound.

- The final product is obtained with comparable yields (~85% in glycosylation step).

Preparation of Stock and Working Solutions for Analytical Purposes

For analytical and pharmacokinetic studies, silodosin-beta,D-glucuronide is prepared in solution form:

| Compound | Solvent | Concentration (Stock Solution) | Notes |

|---|---|---|---|

| Silodosin | Methanol | ~1000 μg/mL | Dissolved in methanol, vortexed |

| Silodosin-beta,D-glucuronide | Milli-Q water | ~1000 μg/mL | Dissolved in Milli-Q water, vortexed; further diluted with methanol to 10 μg/mL working solution |

Sample solutions for LC-MS/MS analysis are prepared by diluting stock solutions with mobile phase or dilution solvents such as methanol:water (50:50 v/v) or acetonitrile-buffer mixtures.

Analytical Validation of Preparation

The preparation methods are validated according to International Conference on Harmonization (ICH) guidelines, ensuring:

- Accuracy

- Precision (intra-day and inter-day)

- Repeatability

- Specificity and selectivity (no interference at retention times)

- Detection and quantitation limits

- Linearity over a wide concentration range

For example, LC-MS/MS methods have been developed and validated for simultaneous quantification of silodosin and silodosin-beta,D-glucuronide in plasma, demonstrating robustness and reproducibility.

Summary Table of Preparation Highlights

| Aspect | Details |

|---|---|

| Starting Material | Commercially available silodosin |

| Key Challenge | O-glycosylation hindered by basic nitrogen groups |

| Protective Group | N-benzyloxycarbamate (Cbz) on secondary amine |

| Glycosylation Donor | Perbenzoylated d-glucuronosyl N-phenyltrifluoroacetimidate (PTFA) |

| Promoter | Sequential addition of TMSOTf |

| Deprotection Conditions | NaOH in mixed solvent (H2O, MeOH, THF) |

| Purification Method | Reverse-phase C-18 column chromatography |

| Yield (glycosylation step) | 85% |

| Final Yield | ~71% |

| Analytical Solution Prep. | Stock solutions in methanol or Milli-Q water, diluted for working standards and samples |

| Validation Standards | ICH guidelines for accuracy, precision, specificity, LOQ, LOD, linearity |

Chemical Reactions Analysis

Types of Reactions: Silodosin-beta,D-glucuronide primarily undergoes glucuronidation reactions. This reaction involves the transfer of glucuronic acid to the nitrogen atom in Silodosin.

Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid and UGT2B7 enzyme. The reaction is typically carried out in a buffered aqueous solution at physiological pH to mimic the conditions in the human liver.

Major Products Formed: The major product of this reaction is Silodosin-beta,D-glucuronide, which is more water-soluble and easier to excrete than the parent compound, Silodosin.

Scientific Research Applications

Pharmacokinetics and Bioavailability

Pharmacokinetic Studies

Silodosin is an alpha-1A adrenergic receptor antagonist used predominantly for BPH treatment. The pharmacokinetics of silodosin and its glucuronide metabolite have been extensively studied using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A study demonstrated that silodosin and KMD-3213G can be simultaneously quantified in human plasma, revealing linearity and stability across a concentration range of 0.10-80.0 ng/mL .

Bioavailability

The absolute bioavailability of silodosin is approximately 32%, with KMD-3213G exhibiting a threefold higher exposure at steady-state compared to silodosin itself . This enhanced bioavailability suggests that KMD-3213G plays a critical role in the therapeutic effects of silodosin.

Clinical Efficacy

Treatment Outcomes

Clinical trials have shown that silodosin significantly improves symptoms associated with BPH, such as nocturia and urinary frequency. In a long-term study, 77.1% of patients treated with silodosin responded positively to treatment, demonstrating a notable reduction in the International Prostate Symptom Score (IPSS) . The glucuronide metabolite's pharmacological activity contributes to these outcomes, as it retains some affinity for alpha-1A receptors, albeit lower than that of the parent compound.

Biochemical Properties

Metabolic Pathway

Silodosin undergoes extensive glucuronidation to form KMD-3213G, which enhances its solubility and facilitates excretion . The glucuronidation process involves the enzyme UDP-glucuronosyltransferase (UGT2B7) and is crucial for detoxifying silodosin within the liver.

Cellular Effects

The interaction of KMD-3213G with alpha-1A adrenergic receptors leads to smooth muscle relaxation in the prostate and bladder neck, contributing to improved urinary flow rates in patients with BPH .

Applications in Drug Development

Pharmaceutical Industry

KMD-3213G is pivotal in developing silodosin-based medications due to its favorable pharmacokinetic profile. Its role in enhancing drug solubility and bioavailability makes it an essential consideration during formulation development.

Case Studies

Several case studies highlight the importance of monitoring patients on silodosin due to potential side effects such as orthostatic hypotension. For instance, a clinical evaluation reported an incidence rate of 1.2% for orthostatic hypotension among patients treated with silodosin compared to 1.0% in the placebo group .

Summary Table: Key Characteristics of Silodosin-beta,D-glucuronide

| Characteristic | Details |

|---|---|

| Chemical Structure | Active glucuronide metabolite of silodosin |

| Pharmacokinetics | Higher exposure than parent compound; steady-state reached after 5 days |

| Bioavailability | Approximately 32% for silodosin; KMD-3213G shows enhanced solubility |

| Clinical Efficacy Rate | 77.1% responder rate in long-term studies |

| Side Effects | Orthostatic hypotension incidence at 1.2% |

Mechanism of Action

Silodosin-beta,D-glucuronide exerts its effects through the same mechanism as Silodosin, which is an alpha-1 adrenergic receptor antagonist. By blocking these receptors, it relaxes the smooth muscles in the prostate and bladder neck, improving urinary flow and reducing symptoms of BPH.

Molecular Targets and Pathways Involved: The primary molecular target of Silodosin-beta,D-glucuronide is the alpha-1 adrenergic receptor. By antagonizing these receptors, it inhibits the contraction of smooth muscle cells, leading to improved urinary symptoms.

Comparison with Similar Compounds

Tamsulosin: Another alpha-1 adrenergic receptor antagonist used to treat BPH.

Alfuzosin: Similar in function to Silodosin, used for the same indications.

Doxazosin: Another medication in the same class, used for treating hypertension and BPH.

Uniqueness: Silodosin-beta,D-glucuronide is unique in its enhanced solubility and excretion profile compared to its parent compound, Silodosin. This makes it more effective in drug formulation and reduces the risk of side effects associated with poor drug solubility.

Biological Activity

Silodosin-beta,D-glucuronide is an active metabolite of silodosin, primarily recognized for its role in treating benign prostatic hyperplasia (BPH). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

Target Receptor

Silodosin-beta,D-glucuronide functions as a selective antagonist for the α1A-adrenergic receptor (α1A-AR) , similar to its parent compound, silodosin. By binding to these receptors, it induces relaxation of smooth muscle in the lower urinary tract, thereby alleviating symptoms associated with BPH.

Biochemical Pathways

The formation of silodosin-beta,D-glucuronide occurs through glucuronidation, mediated by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) . This metabolic pathway enhances the water solubility of silodosin, facilitating its excretion .

Pharmacokinetics

The pharmacokinetic profile of silodosin-beta,D-glucuronide is closely related to that of silodosin. Key pharmacokinetic parameters include:

- Volume of Distribution : Approximately 49.5 L for silodosin.

- Protein Binding : Silodosin is about 97% protein-bound, while its glucuronide metabolite shows a binding rate of approximately 91% .

- Metabolism : Silodosin undergoes extensive metabolism via glucuronidation and oxidative pathways primarily involving CYP3A4 and alcohol/aldehyde dehydrogenases .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of silodosin in improving urinary symptoms in BPH patients. A notable study indicated that:

- Responder Rate : 68% of patients treated with silodosin showed significant improvement in International Prostate Symptom Score (IPSS), compared to 53% in the placebo group .

- Symptom Improvement : Patients reported notable reductions in nocturia, frequency, and urgency after treatment with silodosin .

Table 1: Clinical Study Results

| Study Parameter | Silodosin Group | Placebo Group | p-value |

|---|---|---|---|

| Responder Rate (%) | 68% | 53% | <0.001 |

| Mean Change in IPSS | -8.3 (6.4) | -5.3 (6.7) | <0.001 |

| Quality of Life Score | -1.7 (1.4) | -1.1 (1.2) | 0.002 |

Case Studies

Several case studies have highlighted the importance of monitoring patients on silodosin due to potential side effects such as orthostatic hypotension, which occurred in approximately 1.2% of patients during clinical trials . Moreover, variations in pharmacokinetics were observed in patients with renal impairment, indicating a need for dose adjustments in this population .

Q & A

Q. What methodologies are recommended for synthesizing and characterizing Silodosin-beta,D-glucuronide in vitro?

Silodosin-beta,D-glucuronide is primarily synthesized via glucuronidation mediated by uridine diphosphate glucuronosyltransferase (UGT) enzymes, particularly UGT1A9, as observed in analogous compounds like Dapagliflozin-3-O-β-D-glucuronide . For characterization, nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and high-performance liquid chromatography (HPLC) with >95% purity thresholds are standard . Structural confirmation should include comparison with synthetic reference standards and mass spectrometry (MS) for molecular weight validation .

Q. How can researchers quantify Silodosin-beta,D-glucuronide in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification in plasma, urine, or tissue samples. A validated method includes:

- Sample preparation : Protein precipitation or solid-phase extraction to isolate the metabolite.

- Chromatography : Reverse-phase columns (C18) with gradient elution using methanol/water or acetonitrile/ammonium formate buffers.

- Detection : Multiple reaction monitoring (MRM) transitions specific to Silodosin-beta,D-glucuronide, with deuterated internal standards (e.g., 2-Hydroxy Imipramine-d6 β-D-glucuronide analogs) for precision .

Q. What are the key stability considerations for Silodosin-beta,D-glucuronide during storage and analysis?

Stability studies should evaluate:

Q. What is the role of UGT isoforms in Silodosin-beta,D-glucuronide formation?

UGT1A9 is critical for glucuronidation, as demonstrated in structurally similar compounds like Dapagliflozin-3-O-β-D-glucuronide. Inhibition assays (e.g., using Epiglobulol for UGT2B7) can identify isoform-specific contributions . Recombinant UGT enzymes and hepatocyte models are used to confirm metabolic pathways .

Advanced Research Questions

Q. How should researchers design in vivo studies to assess Silodosin-beta,D-glucuronide pharmacokinetics?

- Dosing : Administer Silodosin orally and collect plasma/urine samples at intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

- Tissue distribution : Use radiolabeled Silodosin to track metabolite accumulation in target organs (e.g., prostate).

- Data analysis : Non-compartmental modeling for AUC, , and , with compartmental models for enzyme saturation effects .

Q. How can contradictory data on Silodosin-beta,D-glucuronide’s biological activity be resolved?

- Source validation : Confirm metabolite identity via co-elution with synthetic standards and MS/MS fragmentation.

- Assay specificity : Use CRISPR-edited UGT knockout cell lines to isolate glucuronide-specific effects.

- Dose-response curves : Test activity across a wide concentration range (nM–µM) to identify threshold effects .

Q. What experimental conditions optimize enzymatic hydrolysis for quantifying total Silodosin exposure?

- Enzyme selection : Use β-glucuronidase (e.g., IMCSzyme) at 55°C for 1 hour.

- Buffer optimization : Phosphate buffer (pH 6.8) with 1:1 enzyme-to-sample ratio.

- Validation : Spike-and-recovery experiments in biological matrices to assess hydrolysis efficiency .

Q. How do structural modifications of Silodosin-beta,D-glucuronide affect its pharmacological profile?

- Stereochemistry : Compare β-D vs. α-D glucuronide isomers using chiral chromatography.

- Functional groups : Synthesize analogs (e.g., methylated glucuronide) to study receptor binding via surface plasmon resonance (SPR) .

Q. What strategies validate Silodosin-beta,D-glucuronide detection methods in complex matrices?

- Matrix effects : Post-column infusion to assess ion suppression/enhancement.

- Cross-validation : Compare LC-MS/MS with immunoassays (ELISA) for concordance.

- Regulatory compliance : Follow FDA/EMA guidelines for accuracy (±15%), precision (CV <20%), and sensitivity (LLOQ ≤1 ng/mL) .

Q. How can researchers investigate renal interactions of Silodosin-beta,D-glucuronide?

- Cell models : Use LLC-PK1 or primary renal tubular cells to assess oxidative stress protection (e.g., via H2O2 assays).

- Metabolite uptake : Radiolabeled glucuronide in perfused kidney models to study tubular secretion.

- Omics integration : Transcriptomics to identify transporters (e.g., OAT1/3) involved in renal clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.